molecular formula C19H20O4 B14343888 2-[(4-Hydroxy-2,2-dimethyl-3,4-dihydrochromen-5-yl)oxy]-1-phenylethanone CAS No. 100942-37-8

2-[(4-Hydroxy-2,2-dimethyl-3,4-dihydrochromen-5-yl)oxy]-1-phenylethanone

Cat. No.: B14343888
CAS No.: 100942-37-8
M. Wt: 312.4 g/mol
InChI Key: MSTDHVMHVNIOQA-UHFFFAOYSA-N
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Description

2-[(4-Hydroxy-2,2-dimethyl-3,4-dihydrochromen-5-yl)oxy]-1-phenylethanone is a complex organic compound that belongs to the class of flavonoids Flavonoids are known for their diverse biological activities and are commonly found in various plants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Hydroxy-2,2-dimethyl-3,4-dihydrochromen-5-yl)oxy]-1-phenylethanone typically involves a multi-step process. One common method includes the condensation of 4-hydroxy-2,2-dimethyl-3,4-dihydrochromen-5-ol with 1-phenylethanone under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Hydroxy-2,2-dimethyl-3,4-dihydrochromen-5-yl)oxy]-1-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

2-[(4-Hydroxy-2,2-dimethyl-3,4-dihydrochromen-5-yl)oxy]-1-phenylethanone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-[(4-Hydroxy-2,2-dimethyl-3,4-dihydrochromen-5-yl)oxy]-1-phenylethanone involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the compound’s aromatic structure allows it to interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Flavonoids: Compounds such as quercetin and kaempferol share structural similarities with 2-[(4-Hydroxy-2,2-dimethyl-3,4-dihydrochromen-5-yl)oxy]-1-phenylethanone.

    Chalcones: These compounds have a similar backbone but differ in their functional groups and substitution patterns.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both hydroxyl and carbonyl functional groups. This combination of features contributes to its distinct chemical reactivity and potential biological activities.

Properties

CAS No.

100942-37-8

Molecular Formula

C19H20O4

Molecular Weight

312.4 g/mol

IUPAC Name

2-[(4-hydroxy-2,2-dimethyl-3,4-dihydrochromen-5-yl)oxy]-1-phenylethanone

InChI

InChI=1S/C19H20O4/c1-19(2)11-14(20)18-16(9-6-10-17(18)23-19)22-12-15(21)13-7-4-3-5-8-13/h3-10,14,20H,11-12H2,1-2H3

InChI Key

MSTDHVMHVNIOQA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C(O1)C=CC=C2OCC(=O)C3=CC=CC=C3)O)C

Origin of Product

United States

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